molecular formula C9H9FO3 B6206020 3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 53484-49-4

3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B6206020
CAS RN: 53484-49-4
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .


Molecular Structure Analysis

The molecular structure of 3-(4-fluorophenyl)-2-hydroxypropanoic acid consists of a fluorophenyl group attached to a two-carbon chain ending in a carboxylic acid group . The fluorine atom on the phenyl ring contributes to the compound’s unique properties .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-2-hydroxypropanoic acid involves the conversion of a starting material containing a 4-fluorophenyl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenol", "2-bromo-1-propanol", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluorophenol is reacted with sodium hydroxide in ethanol to form 4-fluorophenoxide.", "Step 2: 2-bromo-1-propanol is reacted with sodium hydroxide in water to form 2-hydroxypropyl bromide.", "Step 3: 4-fluorophenoxide is added to 2-hydroxypropyl bromide in diethyl ether and the mixture is stirred at room temperature for several hours to form 3-(4-fluorophenyl)-2-hydroxypropanol.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess hydrochloric acid that is formed during the next step.", "Step 5: Hydrochloric acid is added to the reaction mixture to convert 3-(4-fluorophenyl)-2-hydroxypropanol into 3-(4-fluorophenyl)-2-chloropropanol.", "Step 6: Sodium bicarbonate is added to the reaction mixture to neutralize the excess hydrochloric acid that is formed during the next step.", "Step 7: Hydrogen peroxide is added to the reaction mixture to oxidize 3-(4-fluorophenyl)-2-chloropropanol into 3-(4-fluorophenyl)-2-hydroxypropanoic acid.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] }

CAS RN

53484-49-4

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.